3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde
Overview
Description
3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde: is an organic compound with the molecular formula C10H7FN2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom and a pyrazole ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Mechanism of Action
Target of Action
Similar compounds have been used in proteomics research , suggesting that this compound may also interact with proteins to exert its effects.
Mode of Action
A related compound was found to have a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde might interact with its targets in a similar manner.
Pharmacokinetics
Similar compounds have been analyzed according to the rule-of-five developed by lipinski co-workers , which suggests that this compound might have good absorption and bioavailability.
Result of Action
A related compound showed potent in vitro antipromastigote activity , suggesting that this compound might have similar effects.
Action Environment
Similar compounds exhibited excellent thermal stabilities with decomposition temperatures ranging from 215 °c to 340 °c , suggesting that this compound might also be stable under various environmental conditions.
Biochemical Analysis
Biochemical Properties
3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is often used as a building block in the synthesis of more complex molecules, which can then be used to probe biological systems. For instance, it can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can help researchers understand the mechanisms of enzyme activity and regulation. Additionally, this compound can form covalent bonds with amino acid residues in proteins, leading to modifications that can alter protein function and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis. By interacting with key proteins in this pathway, this compound can either enhance or inhibit signal transduction, leading to changes in cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This compound can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH levels. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have minimal or beneficial effects, such as enhancing cellular resilience to oxidative stress. At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range leads to a significant change in biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which introduce hydroxyl groups to the molecule, making it more soluble and easier to excrete. This compound can also affect metabolic flux by altering the levels of key metabolites, such as reactive oxygen species and adenosine triphosphate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can localize to specific organelles, such as the mitochondria or nucleus, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be phosphorylated or acetylated, which can influence its localization and interaction with other biomolecules. The precise localization of this compound can determine its role in cellular processes, such as signal transduction and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the benzaldehyde moiety. One common method involves the reaction of 3-fluorobenzaldehyde with hydrazine to form the pyrazole ring. The reaction conditions often include the use of a catalyst and a solvent such as ethanol or acetonitrile .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products:
Oxidation: 3-fluoro-4-(1H-pyrazol-1-yl)benzoic acid.
Reduction: 3-fluoro-4-(1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a building block for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it a valuable component in the design of new materials with specific properties .
Comparison with Similar Compounds
- 3-fluoro-4-(1H-pyrazol-1-yl)benzoic acid
- 3-fluoro-4-(1H-pyrazol-1-yl)benzyl alcohol
- 4-(1H-pyrazol-1-yl)benzaldehyde
Uniqueness: 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both a fluorine atom and a pyrazole ring on the benzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-fluoro-4-pyrazol-1-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-9-6-8(7-14)2-3-10(9)13-5-1-4-12-13/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKXSDVUPAZQMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585469 | |
Record name | 3-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433920-88-8 | |
Record name | 3-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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